molecular formula C8H18N2 B7985534 Ethyl-((R)-1-methyl-piperidin-3-yl)-amine

Ethyl-((R)-1-methyl-piperidin-3-yl)-amine

Cat. No.: B7985534
M. Wt: 142.24 g/mol
InChI Key: PMITTYJTJSCELB-MRVPVSSYSA-N
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Description

Ethyl-(®-1-methyl-piperidin-3-yl)-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(®-1-methyl-piperidin-3-yl)-amine typically involves the reaction of ethylamine with ®-1-methyl-piperidine. One common method is the reductive amination of ®-1-methyl-piperidine with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

On an industrial scale, the production of Ethyl-(®-1-methyl-piperidin-3-yl)-amine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process is optimized for large-scale production by controlling parameters like temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(®-1-methyl-piperidin-3-yl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: N-oxides of Ethyl-(®-1-methyl-piperidin-3-yl)-amine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl-(®-1-methyl-piperidin-3-yl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl-(®-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Ethyl-(®-1-methyl-piperidin-3-yl)-amine can be compared with other piperidine derivatives such as:

  • Methyl-(®-1-methyl-piperidin-3-yl)-amine
  • Ethyl-((S)-1-methyl-piperidin-3-yl)-amine
  • Ethyl-(®-1-ethyl-piperidin-3-yl)-amine

Uniqueness

The uniqueness of Ethyl-(®-1-methyl-piperidin-3-yl)-amine lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ®-configuration and ethylamine moiety make it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(3R)-N-ethyl-1-methylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMITTYJTJSCELB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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